molecular formula C24H32N6O4 B14083600 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B14083600
M. Wt: 468.5 g/mol
InChI Key: LZKAXBTVVWCNCK-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that features a piperidine moiety, a tetrahydropyrimido[2,1-f]purine core, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

Industrial production methods often optimize these steps to ensure high yield and purity, utilizing techniques such as recrystallization and chromatography for purification .

Chemical Reactions Analysis

9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The piperidine moiety can be oxidized to form lactams.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common reagents used in these reactions include sodium chlorite for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and tetrahydropyrimido[2,1-f]purine analogs. Some examples are:

Compared to these compounds, 9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and potential pharmacophoric features, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H32N6O4

Molecular Weight

468.5 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H32N6O4/c1-26-21-20(22(31)30(24(26)32)15-14-27-10-5-4-6-11-27)29-13-7-12-28(23(29)25-21)18-9-8-17(33-2)16-19(18)34-3/h8-9,16H,4-7,10-15H2,1-3H3

InChI Key

LZKAXBTVVWCNCK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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